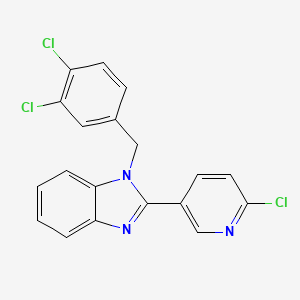

![molecular formula C26H24N6O3 B2375447 N-(2-metoxifenil)-7-(4-metoxifenil)-5-metil-2-(piridin-3-il)-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida CAS No. 540504-54-9](/img/structure/B2375447.png)

N-(2-metoxifenil)-7-(4-metoxifenil)-5-metil-2-(piridin-3-il)-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of TP derivatives often involves the use of a structure-based virtual screening made on the active site of a target protein . The starting hit compound is a novel chemotype based on a TP scaffold . Thanks to the rational and in silico-guided design of analogues, an improvement of the potency to sub-micromolar levels has been achieved, with excellent in vitro metabolic stability .Molecular Structure Analysis

The molecular structure of TP derivatives is characterized by a TP ring that is isoelectronic with that of purines . This allows TP derivatives to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .Chemical Reactions Analysis

TP derivatives can retain the antiproliferative activity and the inhibitory activity against PI3Ks and mTOR . The results indicate that the compound attached a alkylurea or 2-(dialkylamino)ethylurea moiety at the 2-position of triazolopyridine can retain the antiproliferative activity and the inhibitory activity against PI3Ks and mTOR .Physical And Chemical Properties Analysis

The physical and chemical properties of TP derivatives are influenced by the choice of substituents on the TP ring . Depending on the choice of substituents, the TP ring can manifest different hydrogen bond accepting and donating characteristics .Aplicaciones Científicas De Investigación

- Casos de uso: Los investigadores lo utilizan para sintetizar compuestos novedosos con propiedades específicas, como ligandos para química de coordinación o materiales funcionales .

- Perfil de seguridad: Los derivados más activos exhiben una alta selectividad contra patógenos microbianos (por ejemplo, K. pneumoniae y MRSA) mientras mantienen la seguridad para las células de mamíferos .

- Eficacia: Muestra una excelente penetración de la barrera hematoencefálica y eficacia en modelos de cáncer de mama .

Intermediario de Síntesis Orgánica

Actividad Antimicrobiana

Inducción de la Apoptosis

Potencial Antituberculoso

Mecanismo De Acción

The mechanism of action of TP derivatives is related to their ability to inhibit the activity of certain enzymes. For example, TP derivatives have been found to inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), a protein that plays a crucial role in the maintenance of a balance between immune tolerance and immunity . The overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, and to an escape of the tumor cells from immune control .

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of TP derivatives include the design and synthesis of new TP derivatives with improved potency, selectivity, and safety profiles . In silico pharmacokinetic and molecular modeling studies can be used to guide the design of new TP derivatives . Furthermore, the development of new biologically active entities for the rational design and development of new target-oriented TP-based drugs for the treatment of multifunctional diseases is a promising area of research .

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-16-22(25(33)29-20-8-4-5-9-21(20)35-3)23(17-10-12-19(34-2)13-11-17)32-26(28-16)30-24(31-32)18-7-6-14-27-15-18/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHRAZQGUVJVJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2375368.png)

![4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2375369.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2375370.png)

![5-acetyl-1-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2375372.png)

![(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2375375.png)

![Methyl 2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2375380.png)

![1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2375384.png)

![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B2375386.png)

![2-Chloro-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]acetamide](/img/structure/B2375387.png)